(R)-3-Methyl-6-((R)-6-methylhept-5-en-2-yl)cyclohex-2-enone
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Overview
Description
®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is a complex organic compound with a unique structure that includes a cyclohexenone ring substituted with methyl and heptenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone can be achieved through several synthetic routes. One common method involves the allylic oxidation of cyclohexene using an iron complex with a tetraamido macrocyclic ligand, which results in the formation of cyclohex-2-enone as the major product . Another approach is the palladium-catalyzed oxidative cross-coupling of vinyl boronic acids and cyclic α-diazocarbonyl compounds, which efficiently produces 1,3-diene compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of electrochemical oxidative dehydrogenation aromatization (ECDA) reactions has also been explored for the synthesis of related compounds, demonstrating the potential for scalable production methods .
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the compound into different cyclic ketones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, iron complexes, and various oxidizing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the allylic oxidation of cyclohexene primarily yields cyclohex-2-enone .
Scientific Research Applications
Chemistry
In chemistry, ®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Its ability to undergo specific chemical transformations can be leveraged to design molecules with desired pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and resins. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of ®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function . This interaction is often mediated by the compound’s ability to undergo Michael addition reactions, where it acts as an electrophile.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-enone: A simpler analog with similar reactivity but lacking the additional methyl and heptenyl groups.
α,β-Unsaturated cyclic ketones: These compounds share the enone structure and exhibit similar reactivity patterns.
Uniqueness
®-3-Methyl-6-(®-6-methylhept-5-en-2-yl)cyclohex-2-enone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(6S)-3-methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-11(2)6-5-7-13(4)14-9-8-12(3)10-15(14)16/h6,10,13-14H,5,7-9H2,1-4H3/t13-,14-/m0/s1 |
InChI Key |
KNOUERLLBMJGLF-KBPBESRZSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@@H](CC1)[C@@H](C)CCC=C(C)C |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)CCC=C(C)C |
Origin of Product |
United States |
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